molecular formula C17H15Cl2N3O2S B2401809 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile CAS No. 478046-90-1

4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile

Cat. No.: B2401809
CAS No.: 478046-90-1
M. Wt: 396.29
InChI Key: RXPMTFDQXCDLMN-UHFFFAOYSA-N
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Description

4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile is a complex organic compound with the molecular formula C17H15Cl2N3O2S It is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenylsulfonyl group and a benzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile typically involves multiple steps:

    Formation of the 3,4-dichlorophenylsulfonyl chloride: This is achieved by reacting 3,4-dichlorobenzenesulfonyl chloride with an appropriate base.

    Nucleophilic substitution: The 3,4-dichlorophenylsulfonyl chloride is then reacted with piperazine to form the intermediate 4-[(3,4-dichlorophenyl)sulfonyl]piperazine.

    Coupling reaction: Finally, the intermediate is coupled with 4-cyanobenzene under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: :

Properties

IUPAC Name

4-[4-(3,4-dichlorophenyl)sulfonylpiperazin-1-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c18-16-6-5-15(11-17(16)19)25(23,24)22-9-7-21(8-10-22)14-3-1-13(12-20)2-4-14/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPMTFDQXCDLMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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